2,6-difluoro-N-(propan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,6-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
FQVANLBLXWHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,6 Difluoro N Propan 2 Yl Aniline
Established Synthetic Routes to 2,6-Difluoro-N-(propan-2-yl)aniline and Analogues
The construction of this compound and its analogues predominantly relies on two key transformations: N-alkylation and aromatic fluorination. The sequence of these steps can be adapted to the availability of starting materials and the desired final product.
N-Alkylation Strategies of 2,6-Difluoroaniline (B139000) with Isopropylating Reagents
A common and direct approach involves the N-alkylation of 2,6-difluoroaniline. sigmaaldrich.com This method introduces the isopropyl group onto the nitrogen atom of the fluorinated aniline (B41778).
Nucleophilic alkylation is a fundamental method for forming the C-N bond in this compound. This process typically involves the reaction of 2,6-difluoroaniline, acting as a nucleophile, with an isopropylating agent that possesses a leaving group. Common isopropylating agents include isopropyl halides (e.g., isopropyl iodide or bromide). The reaction is often facilitated by a base to deprotonate the aniline, enhancing its nucleophilicity.
Another significant protocol is reductive amination. This one-pot reaction involves the condensation of 2,6-difluoroaniline with acetone (B3395972) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method offers the advantage of using a readily available and less hazardous ketone as the isopropyl source. Recent advancements have focused on the use of various reducing agents and catalytic systems to improve the efficiency and selectivity of this transformation. rsc.org For instance, the use of H-cube technology allows for the in-situ formation and reduction of the imine, simplifying the work-up procedure. rsc.org
The efficiency of N-alkylation reactions is significantly influenced by the choice of catalysts and reagents. In nucleophilic substitution reactions with isopropyl halides, phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases. google.com
For reductive amination, a variety of catalytic systems have been explored. Transition metal catalysts, such as those based on iridium and ruthenium, have been shown to be effective for the N-alkylation of anilines with alcohols. nih.gov These catalysts operate through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline. The choice of ligand for the metal catalyst can significantly impact the reaction's efficiency and selectivity.
The table below summarizes various catalytic systems and their effectiveness in the N-alkylation of anilines, providing insights into potential applications for the synthesis of this compound.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| Fe(ClO₄)₃/SiO₂ | Aniline, Benzyl Alcohol | N-Benzylaniline | High | researchgate.net |
| Ru-H complex with catechol ligand | Aniline, 4-Methoxybenzylamine | N-(4-Methoxybenzyl)aniline | - | researchgate.net |
| Nitrile-Substituted NHC-Ir(III) | Aniline, Benzyl Alcohol | N-Benzylaniline | High | nih.gov |
| Nitrile-Substituted NHC-Ru(II) | Aniline, Benzyl Alcohol | N-Benzylaniline | High | nih.gov |
Fluorination of Aniline Derivatives Preceding N-Alkylation
An alternative synthetic strategy involves the introduction of fluorine atoms onto an aniline derivative that already contains the N-isopropyl group. This approach is particularly useful when the corresponding fluorinated starting materials are less accessible.
Direct fluorination of the aromatic ring of N-isopropylaniline presents a significant challenge due to the high reactivity of elemental fluorine and the potential for over-fluorination and side reactions. However, modern electrophilic fluorinating reagents, such as Selectfluor, offer a milder and more selective alternative. These reagents can introduce fluorine atoms at specific positions on the aromatic ring, guided by the directing effects of the substituents. The amino group is a strong activating group and an ortho-, para-director. libretexts.org To achieve 2,6-difluorination, the para-position would need to be blocked, or the reaction conditions carefully controlled to favor di-ortho-fluorination.
Halogen exchange (Halex) reactions provide a powerful method for introducing fluorine atoms into an aromatic ring. google.com This process typically involves the displacement of chlorine or bromine atoms with fluoride (B91410) ions, often using a source like potassium fluoride (KF). The reaction is usually carried out at elevated temperatures and can be facilitated by phase-transfer catalysts or conducted in aprotic polar solvents. google.com For the synthesis of this compound, a potential precursor would be 2,6-dichloro-N-(propan-2-yl)aniline. The success of the Halex reaction depends on the activation of the leaving groups by electron-withdrawing groups, although the N-isopropyl group is an activating group.
A related approach involves the diazotization of an amino group, followed by a Schiemann reaction, where the diazonium salt is converted to a fluoride. However, this is more applicable for introducing a single fluorine atom and would be a multi-step process to achieve 2,6-difluorination.
The table below outlines different fluorination methods and their applicability to aniline derivatives.
| Fluorination Method | Reagent | Substrate Type | Key Features | Reference |
| Electrophilic Fluorination | Selectfluor | Activated Aromatic Rings | Milder conditions, regioselective | organic-chemistry.org |
| Halogen Exchange (Halex) | Potassium Fluoride (KF) | Aryl Chlorides/Bromides | High temperatures, often requires activation | google.comgoogle.com |
| Diazotization-Fluorination (Schiemann) | HBF₄ or HF-Pyridine | Aryl Amines | Converts amino group to fluorine | - |
Multi-component Reaction Approaches Incorporating Fluoroaniline (B8554772) Moieties
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules. rsc.org For the synthesis of scaffolds related to this compound, MCRs involving an aniline component are particularly relevant.
One such approach is the Povarov reaction, a three-component reaction that typically involves an aniline, an aldehyde, and an alkene to form tetrahydroquinolines. nih.gov In a hypothetical application for a related structure, 2,6-difluoroaniline could serve as the aniline component. The reaction mechanism generally proceeds through the formation of an N-arylimine from the aniline and aldehyde, which then undergoes a Lewis or Brönsted acid-catalyzed [4+2] cycloaddition with an alkene. nih.gov While not directly yielding this compound, this demonstrates how fluoroaniline moieties can be incorporated into complex structures through convergent, single-pot MCRs.
Another versatile MCR is the Ugi four-component reaction (U-4CR), which combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.gov While a direct synthesis of the target compound via this method is not straightforward, the Ugi reaction highlights the potential for creating highly functionalized molecules from simple building blocks in a single step, a strategy that could be adapted for creating derivatives.
Optimization of Reaction Conditions and Process Parameters
The synthesis of this compound, likely proceeding via direct N-alkylation of 2,6-difluoroaniline with an isopropyl source (e.g., 2-propanol or isopropyl bromide), is highly dependent on carefully optimized reaction conditions to maximize yield and selectivity.
Temperature and Solvent Effects on Yield and Selectivity
The choice of solvent and reaction temperature is critical in controlling the outcome of N-alkylation reactions. Solvents influence reactant solubility, catalyst activity, and can play a direct role in the reaction mechanism. For instance, in the palladium-catalyzed N-alkylation of anilines, low-polarity solvents like THF have been shown to provide superior yields compared to more polar or protic solvents. organic-chemistry.org Visible-light-induced N-alkylation reactions have shown that solvents like hexane (B92381) can be optimal, yielding significantly better results than acetonitrile (B52724), methanol, or DMSO in certain systems. nih.gov
Temperature plays a dual role: it must be high enough to overcome the activation energy but low enough to prevent side reactions and decomposition. For catalytic N-alkylation of anilines with alcohols, temperatures can range from room temperature to over 100°C, depending on the catalyst's activity. nih.govnih.gov For example, certain ruthenium catalysts can facilitate N-alkylation at 70°C, while others require higher temperatures. nih.gov Zeolite catalysts used for gas-phase alkylation often require much higher temperatures, in the range of 250°C to 350°C. justia.com
Table 1: Effect of Solvent on N-Alkylation Yield in a Model Reaction
This table presents data from analogous N-alkylation reactions to illustrate solvent effects.
Influence of Stoichiometry and Catalyst Loading
The stoichiometry of the reactants is a key factor in controlling the degree of alkylation. In the N-alkylation of a primary aniline, a common side product is the di-alkylated tertiary amine. To favor the desired mono-alkylated product, this compound, an excess of the aniline relative to the alkylating agent (e.g., isopropanol (B130326) or isopropyl bromide) is often employed. Conversely, using an excess of the alkylating agent would drive the reaction toward the di-isopropyl-substituted product. epa.govwordpress.com
Catalyst loading must be carefully optimized to balance reaction rate, efficiency, and cost. While higher catalyst loading can increase the reaction rate, it also increases costs and the potential for metal contamination in the final product. organic-chemistry.org Studies on Ru-catalyzed N-alkylation of anilines have shown that catalyst loadings as low as 2 mol% can be highly effective. nih.gov In heterogeneous catalysis, the reusability of the catalyst is also a major consideration, with studies showing that catalysts like Pd/C can be recycled multiple times without significant loss of activity. organic-chemistry.org
Table 2: Effect of Reactant Ratio on Product Selectivity in Aniline Alkylation
This table illustrates how reactant stoichiometry influences mono- vs. di-alkylation in a model system, a principle directly applicable to the synthesis of this compound.
Purification Methodologies for Advanced Chemical Synthesis
The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.
Distillation: Given that many N-alkylanilines are liquids, distillation is a primary purification method. byjus.com A mixture of chloroform (B151607) (b.p. 60°C) and aniline (b.p. 184°C) can be readily separated by simple distillation. youtube.com For the target compound, vacuum distillation would likely be employed to lower the boiling point and prevent thermal decomposition, separating it from less volatile starting materials, catalysts, or the higher-boiling di-alkylated byproduct. youtube.com
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities. byjus.com The crude reaction mixture can be loaded onto a stationary phase like silica (B1680970) gel or alumina, and an eluent (mobile phase) of appropriate polarity is used to separate the components. The less polar product would typically elute before the more polar starting material, 2,6-difluoroaniline. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product. rsc.org
Extraction: Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities. masterorganicchemistry.com The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent. rsc.org
Green Chemistry Principles in Synthetic Design and Implementation
Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize hazards, and improve efficiency. acs.org
A key green strategy is the use of catalytic methods over stoichiometric reagents. acs.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prime example. nih.gov This method uses a catalyst (e.g., based on Ru, Mn, or Fe) to alkylate an amine with an alcohol (in this case, 2,6-difluoroaniline with 2-propanol). The only byproduct of this reaction is water, resulting in very high atom economy. nih.govrsc.org This approach avoids the use of alkyl halides, which are often toxic, and the production of stoichiometric salt waste.
Further green considerations include:
Solvent Choice: Utilizing water, deep eutectic solvents, or solvent-free conditions where possible reduces reliance on volatile organic compounds (VOCs). rsc.org
Energy Efficiency: Employing microwave heating or photochemistry can sometimes lead to faster reactions at lower bulk temperatures, improving energy efficiency. nih.govnih.gov
Waste Prevention: Designing syntheses to avoid the use of protecting groups reduces the number of synthetic steps and the associated waste. acs.org The direct N-alkylation of anilines exemplifies this principle by directly functionalizing the amine without needing protection-deprotection sequences.
By prioritizing catalytic routes with high atom economy and utilizing safer solvents and reaction conditions, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.
Advanced Reaction Chemistry and Mechanistic Investigations of 2,6 Difluoro N Propan 2 Yl Aniline
Chemical Reactivity Profile of the N-Alkylated Difluoroaniline System
The reactivity of the 2,6-difluoro-N-(propan-2-yl)aniline molecule is dictated by the substituent effects on the aromatic ring and the reactivity of the aniline (B41778) moiety itself.
Electrophilic Aromatic Substitution Reactions of the Core Benzene (B151609) Ring
The N-isopropylamino group is an activating ortho-, para-director, while the two fluorine atoms are deactivating ortho-, para-directors. The strong activating effect of the amino group generally outweighs the deactivating effect of the halogens, making the ring susceptible to electrophilic attack. However, the positions ortho to the amino group are already substituted by fluorine atoms. Therefore, electrophilic substitution is strongly directed to the para position (C4). The steric bulk of the N-isopropyl group further disfavors any potential reaction at the ortho positions.
Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity at the C4 position. For instance, bromination of the related compound 2,6-difluoroaniline (B139000) readily yields 4-bromo-2,6-difluoroaniline. ossila.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent Example | Predicted Major Product |
|---|---|---|
| Bromination | Br₂/FeBr₃ | 4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline |
| Nitration | HNO₃/H₂SO₄ | 2,6-Difluoro-4-nitro-N-(propan-2-yl)aniline |
Nucleophilic Aromatic Substitution Reactions at the Aromatic Core (e.g., Displacement of Halogen)
Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. chadsprep.comopenstax.orgmasterorganicchemistry.com In this compound, the fluorine atoms are potential leaving groups. However, the N-isopropylamino group is electron-donating, which deactivates the ring towards nucleophilic attack. This makes NAS reactions on this substrate challenging under standard conditions.
Despite the deactivating nature of the amino group, the high electronegativity of fluorine can still permit its displacement by very strong nucleophiles or under forcing conditions. The reaction proceeds through a high-energy Meisenheimer complex intermediate. lumenlearning.com The rate of reaction would be significantly slower compared to an aniline ring activated with nitro groups. openstax.orgnih.gov
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline moiety is susceptible to oxidation. Analogous to the oxidation of 2,6-dimethylaniline (B139824) by Fenton's reagent, which yields products like 2,6-dimethylphenol (B121312) and 2,6-dimethylnitrobenzene, the oxidation of this compound can be expected to proceed through similar pathways. nih.gov The N-isopropyl group can also be a site of oxidation.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) |
|---|---|
| H₂O₂/Fe²⁺ (Fenton's) | 2,6-Difluorophenol derivatives, Nitroso or Nitrobenzene derivatives |
Reduction reactions are primarily relevant for derivatives of this compound. For example, the reduction of a nitro-substituted derivative, such as 2,6-difluoro-4-nitro-N-(propan-2-yl)aniline, would readily yield the corresponding tri-substituted aniline, 4-amino-2,6-difluoro-N-(propan-2-yl)aniline.
Role of the N-Isopropyl Group in Directing Reactivity and Selectivity
The N-isopropyl group plays a crucial role in modulating the reactivity of the molecule, primarily through steric effects.
Steric Hindrance: The bulky isopropyl group sterically shields the nitrogen atom and the ortho positions of the aromatic ring. This has a profound impact on electrophilic aromatic substitution, reinforcing the directing effect towards the para position.
Electronic Effects: The isopropyl group is weakly electron-donating through induction, which slightly increases the electron density of the aromatic ring and the basicity of the nitrogen atom compared to an unsubstituted aniline.
Conformational Effects: The steric clash between the isopropyl group and the ortho-fluorine atoms can lead to a twisting of the C-N bond, reducing the overlap between the nitrogen lone pair and the aromatic π-system. This can slightly diminish the activating effect of the amino group. The steric bulk of similar large N-aryl groups has been shown to be sufficient to hamper dimerization in related radical cation systems. rsc.org
Mechanisms of C-H Activation and Functionalization Involving Fluoroaniline (B8554772) Derivatives
Modern synthetic methods increasingly utilize C-H activation for the efficient functionalization of organic molecules. uchicago.edursc.org For this compound, two main types of C-H bonds are available for activation: the aromatic C-H bonds at the meta and para positions, and the aliphatic C-H bonds of the isopropyl group.
The aniline nitrogen can act as a directing group in transition metal-catalyzed C-H activation. However, the ortho positions are blocked by fluorine atoms, preventing typical ortho-C-H functionalization. This could potentially lead to meta-C-H functionalization, although this is generally more challenging.
A more likely pathway is the functionalization of the C-H bonds on the N-isopropyl group. There are established methods for the α-C–H bond functionalization of both cyclic and acyclic amines, which can proceed through hydride transfer mechanisms to form an intermediate iminium ion that is then trapped by a nucleophile. nih.gov
Transition Metal-Catalyzed Transformations Utilizing this compound
This compound and its derivatives are valuable substrates for transition metal-catalyzed cross-coupling reactions. If the molecule is first halogenated, for example, at the para position to give 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline, the resulting aryl halide is a versatile building block. The analogous compound, 4-bromo-2,6-difluoroaniline, is known to participate in palladium-catalyzed coupling reactions. ossila.com
Table 3: Potential Cross-Coupling Reactions of 4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Di- or Tri-arylamine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-alkyne derivative |
These transformations allow for the construction of complex molecular architectures, leveraging the unique electronic properties imparted by the difluoro substitution pattern.
Spectroscopic and Crystallographic Analysis of this compound
Following an extensive search of scientific literature, chemical databases, and patent records, it has been determined that detailed spectroscopic and crystallographic research findings for the specific compound This compound (CAS No. 1152562-27-0) are not publicly available. While this compound is listed by chemical suppliers, indicating its synthesis, the in-depth characterization data required to fulfill the requested article outline does not appear in published research.
The available scientific literature and spectral data focus almost exclusively on the parent compound, 2,6-difluoroaniline (CAS No. 5509-65-9). This includes numerous studies on its NMR google.com, FT-IR sigmaaldrich.com, and other spectroscopic properties. However, the addition of the N-propan-2-yl (isopropyl) group significantly alters the molecule's structure, symmetry, and spectroscopic characteristics, making the data for 2,6-difluoroaniline inapplicable to the specified subject.
Therefore, it is not possible to provide a scientifically accurate, data-driven article on this compound covering the specific points of the requested outline, which include:
Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture
Vibrational Spectroscopy (FT-IR, FT-Raman):No publicly available FT-IR or FT-Raman spectra with characteristic vibrational mode assignments or comparisons between experimental and theoretically predicted frequencies for 2,6-difluoro-N-(propan-2-yl)aniline could be located.
Without primary research data, the generation of an authoritative and factual article as per the detailed instructions is not feasible.
X-ray Diffraction Analysis
Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific X-ray diffraction data for the compound this compound was found. Consequently, a detailed analysis of its precise molecular geometry, polymorphism, co-crystallization phenomena, and specific intermolecular interactions in the solid state, as would be derived from single-crystal X-ray diffraction studies, cannot be provided at this time.
The elucidation of the three-dimensional atomic arrangement of a molecule is exclusively achievable through techniques such as X-ray or neutron diffraction. In the absence of such experimental data for this compound, the subsequent sections, which are predicated on the availability of crystallographic information, cannot be substantively addressed.
Determination of Precise Molecular Geometry, Bond Lengths, and Bond Angles
A definitive determination of the molecular geometry, including precise bond lengths and angles, for this compound is contingent upon single-crystal X-ray diffraction analysis. This experimental technique provides the exact coordinates of each atom within the crystal lattice, from which intramolecular distances and angles can be calculated with high precision. Without a published crystal structure, any discussion of these parameters would be purely theoretical and fall outside the scope of this empirically focused article.
Crystallographic Studies of Polymorphism and Co-crystallization Phenomena
The investigation of polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecular species, requires extensive crystallographic screening and analysis. As no crystal structures of this compound have been reported, there is no scientific basis to discuss the existence of any polymorphs or its behavior in forming co-crystals.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H...F interactions) in the Solid State
A detailed analysis of the supramolecular architecture of this compound, governed by various intermolecular interactions, is reliant on the study of its crystal packing. The specific nature and geometry of hydrogen bonds (N-H···F or N-H···N), potential halogen bonding involving the fluorine atoms, π-π stacking interactions between aromatic rings, and C-H···F interactions can only be identified and characterized through the examination of a determined crystal structure. In the absence of such data, a factual and detailed analysis of these non-covalent interactions in the solid state is not possible.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Quantum Chemical Approaches to Molecular Geometry and Stability
Determining the most stable three-dimensional arrangement of atoms, or the molecular geometry, is the first step in most computational studies. This optimized geometry corresponds to the lowest energy state on the potential energy surface and serves as the foundation for calculating all other properties.
Density Functional Theory (DFT) is a robust quantum mechanical method widely used for the geometric optimization of molecular structures. nih.govnih.gov It calculates the total energy of a molecule as a function of its electron density, offering a balance between accuracy and computational cost. For aromatic amines and related structures, the B3LYP hybrid functional is a commonly employed method. nih.govnih.gov The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of 2,6-difluoro-N-(propan-2-yl)aniline until a minimum energy configuration is found. This optimized structure represents the most probable and stable conformation of the molecule in the gas phase. semanticscholar.org The presence of the bulky isopropyl group on the nitrogen atom and the two fluorine atoms at the ortho positions of the aniline (B41778) ring creates significant steric interactions that influence the final geometry, particularly the orientation of the N-alkyl group relative to the aromatic ring.
While DFT provides high accuracy, it can be computationally demanding. Semi-empirical methods, such as MNDO, AM1, and PM3, offer a faster, though less precise, alternative for preliminary investigations. researchgate.net These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics, making them highly efficient for screening large numbers of molecules or for initial geometry optimizations before applying a more rigorous method. researchgate.netnih.gov For example, in a study on the related compound 2,6-difluoro-4-nitroaniline, semi-empirical methods were used to obtain initial geometries and investigate the influence of different solvent models. researchgate.net Such an approach could be applied to this compound to quickly assess its conformational possibilities before committing to more resource-intensive DFT calculations.
The accuracy of any quantum chemical calculation is critically dependent on the chosen "level of theory" (the method, e.g., B3LYP) and the "basis set". A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice represents a trade-off between computational cost and accuracy.
For molecules containing heteroatoms like fluorine and nitrogen, Pople-style basis sets such as 6-311G are common starting points. nih.govnih.gov The addition of polarization functions (d,p) and diffuse functions (+) is often crucial for obtaining accurate results.
Polarization functions (e.g., (d,p)) allow for non-spherical distribution of electron density, which is essential for accurately describing chemical bonds.
Diffuse functions (e.g., + or ++) are important for describing atoms with lone pairs or for calculating properties related to electron distribution far from the nucleus, such as in anions or excited states. researchgate.net
A common and reliable choice for molecules like this compound would be the B3LYP level of theory combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p), as these have been shown to provide accurate geometries and electronic properties for similar aromatic systems. researchgate.netkarazin.ua
| Method | Description | Typical Use Case | Relative Cost |
|---|---|---|---|
| Semi-Empirical (e.g., PM3, AM1) | Approximates many calculations using empirical parameters derived from experimental data. | Preliminary screening, initial geometry optimization for very large molecules. | Low |
| Density Functional Theory (DFT) (e.g., B3LYP) | Calculates electronic structure based on electron density. A good balance of accuracy and cost. | Geometric optimization, calculation of electronic properties (HOMO/LUMO), reaction mechanisms. | Medium |
| Hartree-Fock (HF) | An earlier ab initio method that does not account for electron correlation as effectively as DFT. | Often used as a baseline or in combination with other methods. | Medium |
Electronic Structure Analysis
Once the optimized geometry is obtained, computational methods can be used to analyze the molecule's electronic structure, which is key to understanding its reactivity.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov
HOMO: This orbital is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons and represents the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the π-system of the benzene (B151609) ring, as this is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the aromatic ring's antibonding π* orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
Large Energy Gap: A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
Small Energy Gap: A small gap indicates the molecule is more polarizable and more reactive, readily undergoing chemical reactions. mdpi.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.com These descriptors provide a more nuanced view of reactivity than the energy gap alone.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A larger gap implies higher stability. mdpi.com |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from a system. Related to electronegativity. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron configuration. Hard molecules have a large energy gap. mdpi.com |
| Global Electrophilicity Index (ω) | µ2 / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. mdpi.com |
In the case of this compound, the electron-withdrawing nature of the fluorine atoms would lower the energy of the HOMO, while the electron-donating character of the amino group would raise it. The final HOMO-LUMO gap and reactivity descriptors would result from the balance of these electronic effects and the steric influences of the substituents. nih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Electron Donor-Acceptor Properties
Computational studies on related aniline derivatives suggest that the amino group generally acts as an electron donor, increasing the electron density of the aromatic ring. However, the strong electronegativity of the fluorine atoms at the ortho positions can modulate this effect, potentially altering the electron-donating strength of the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP surface would be expected to show regions of negative potential (electron-rich) around the nitrogen atom due to its lone pair, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the aromatic ring, influenced by the electron-withdrawing fluorine atoms, would exhibit positive potential, indicating them as possible sites for nucleophilic attack. The fluorine atoms themselves would create regions of high electron density, further influencing the electrostatic landscape of the molecule.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of charge transfer between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugative and resonance effects.
Simulation and Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.
Theoretical Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide valuable support for experimental data interpretation.
For this compound, computational models can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms. Similarly, the chemical shift of the nitrogen-bound proton and the protons of the isopropyl group would be predicted.
Computational Prediction of Vibrational Frequencies and Intensities
Computational vibrational spectroscopy has emerged as a powerful tool for the analysis of molecular structures. arxiv.orgcanterbury.ac.nz Density Functional Theory (DFT) is a particularly effective method for this purpose, offering a good balance between accuracy and computational cost. materialsciencejournal.orgresearchgate.net For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict its infrared (IR) and Raman spectra. mcbu.edu.trajeee.co.in
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of normal modes, each corresponding to a specific vibrational motion of the molecule, along with their predicted frequencies and intensities. chimia.ch
For this compound, the vibrational spectrum can be conceptually divided into modes associated with the N-H group, the isopropyl substituent, and the difluorinated benzene ring.
N-H Vibrations: The N-H stretching vibration is expected to appear in the range of 3400-3500 cm⁻¹. The precise position is sensitive to hydrogen bonding and the electronic environment. The N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.
Isopropyl Group Vibrations: This group will exhibit characteristic C-H stretching vibrations (symmetric and asymmetric) just below 3000 cm⁻¹. Bending vibrations, such as the symmetric deformation (umbrella mode) of the CH₃ groups, are expected around 1380 cm⁻¹.
Aromatic Ring and C-F Vibrations: The aromatic C-H stretching modes are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring usually appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are strong and characteristic, expected in the 1200-1300 cm⁻¹ range. The presence of two fluorine atoms will likely result in multiple C-F stretching and bending modes.
A complete vibrational assignment is facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal mode. mcbu.edu.tr This allows for an unambiguous characterization of the vibrational motions.
Table 1: Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3450 | Medium | N-H Stretch |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2980 | Strong | Asymmetric C-H Stretch (Isopropyl) |
| ~2940 | Medium | Symmetric C-H Stretch (Isopropyl) |
| ~1610 | Medium | Ring C-C Stretch |
| ~1590 | Medium | N-H Bend |
| ~1470 | Strong | Asymmetric CH₃ Bend (Isopropyl) |
| ~1380 | Medium | Symmetric CH₃ Bend (Isopropyl) |
| ~1280 | Very Strong | Asymmetric C-F Stretch |
| ~1230 | Strong | Symmetric C-F Stretch |
| ~800 | Strong | C-H Out-of-plane Bend |
Note: This table presents representative values based on computational studies of analogous substituted anilines. Actual values would require specific DFT calculations for this molecule.
Solvent Effects and Environmental Perturbations on Electronic Structure
The electronic structure of a molecule is not static and can be significantly influenced by its environment, particularly the solvent. capes.gov.br These interactions, known as solvatochromism, can cause shifts in the positions of absorption bands in a molecule's UV-Visible spectrum. bau.edu.lb Computational methods, such as Time-Dependent DFT (TD-DFT) combined with solvent models like the Polarizable Continuum Model (PCM), are employed to study these effects. mcbu.edu.tr
For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types.
π → π transitions:* These involve the excitation of an electron from a bonding π orbital (associated with the benzene ring) to an antibonding π* orbital. These transitions are typically intense. In polar solvents, they often exhibit a bathochromic (red) shift, meaning they move to a longer wavelength. This is because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.
n → π transitions:* These involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. These transitions are usually less intense than π → π* transitions. They often show a hypsochromic (blue) shift in polar, protic solvents. This is due to the stabilization of the ground state by hydrogen bonding between the solvent and the nitrogen lone pair, which lowers its energy and increases the energy gap to the excited state. dergipark.org.tr
The extent of these shifts depends on the polarity and hydrogen-bonding capability of the solvent. nih.govscispace.com By performing TD-DFT calculations in a vacuum and in various simulated solvent environments (e.g., cyclohexane (B81311) as non-polar, acetonitrile (B52724) as polar aprotic, and ethanol (B145695) as polar protic), one can predict the direction and magnitude of these solvatochromic shifts. mcbu.edu.tr These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra recorded in different solvents.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the analysis of transition states. nih.gov For this compound, several types of reactions could be investigated, including electrophilic aromatic substitution and reactions at the nitrogen atom.
Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho-, para-directing, while the N-isopropylamino group is strongly activating and also ortho-, para-directing. Due to the substitution at the 2- and 6-positions, electrophilic attack would be directed primarily to the para-position (position 4). A computational study of, for example, nitration would involve:
Locating Reactants and Products: The geometries of the starting aniline and the final product (e.g., 2,6-difluoro-4-nitro-N-(propan-2-yl)aniline) are optimized.
Identifying the Transition State (TS): Computational algorithms are used to locate the transition state structure along the reaction coordinate. For electrophilic aromatic substitution, this would typically involve the formation of a sigma complex (Wheland intermediate). The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom makes it a nucleophilic center. The reaction of the aniline with an electrophile, such as an alkyl halide, could also be modeled. This would involve calculating the transition state for the N-alkylation or other reactions involving the amino group.
By comparing the activation energies for different possible reaction pathways, computational analysis can predict the most likely products and provide a detailed, step-by-step understanding of the reaction mechanism. nih.gov This is particularly valuable for understanding regioselectivity in complex molecules where multiple reaction sites are available. acs.org
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The efficient and selective synthesis of 2,6-difluoro-N-(propan-2-yl)aniline is a key area for future investigation. While the parent compound, 2,6-difluoroaniline (B139000), is commercially available, the development of innovative and improved synthetic routes to its N-isopropyl derivative is crucial for facilitating its broader study and application.
Current synthetic strategies for 2,6-difluoroaniline often involve multi-step processes starting from materials like 1,2,3-trichlorobenzene (B84244) or 1,3,5-trichlorobenzene. google.comresearchgate.net A common approach involves the partial fluorine exchange of chloro-substituents, followed by amination. google.com One patented process describes the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene by partial fluorine exchange to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination and separation of the isomers. google.com Another method starts with 1-chloro-3,5-difluorobenzene, which is dichlorinated and nitrated, and the resulting product is then reduced to a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net
The subsequent N-alkylation of 2,6-difluoroaniline to introduce the isopropyl group presents an opportunity for the exploration of novel catalytic systems. Traditional N-alkylation methods often rely on harsh reagents and can suffer from a lack of selectivity, leading to the formation of byproducts. Future research is likely to focus on the development of more efficient and selective catalytic methods.
One promising avenue is the use of transition metal-catalyzed N-alkylation reactions. Recent studies have demonstrated the efficacy of various transition metal complexes, including those based on ruthenium, cobalt, and nickel, for the N-alkylation of amines with alcohols. nih.govacs.orgrsc.org These methods often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. nih.gov This approach is highly atom-economical, with water being the only byproduct. For the synthesis of this compound, this would involve the reaction of 2,6-difluoroaniline with isopropanol (B130326) in the presence of a suitable catalyst.
Another area of interest is the development of visible-light-induced N-alkylation reactions. A recently developed strategy for the N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide avoids the use of metal catalysts, bases, and ligands, making it an environmentally friendly option. nih.gov Adapting such a photoredox catalytic system for the reaction between 2,6-difluoroaniline and an isopropyl source could represent a significant advancement.
Furthermore, the difluoroalkylation of anilines has been achieved using photoinduced methods, which could be adapted for the synthesis of related structures. nih.govacs.org These methods offer mild and sustainable protocols for the formation of C-F bonds, a key structural motif in many bioactive molecules.
The table below summarizes potential novel synthetic pathways for this compound.
| Synthetic Pathway | Reactants | Catalyst/Conditions | Potential Advantages |
| Catalytic N-alkylation | 2,6-difluoroaniline, Isopropanol | Transition metal complex (e.g., Ru, Co, Ni) | High atom economy, mild conditions, selectivity |
| Visible-light-induced N-alkylation | 2,6-difluoroaniline, Isopropyl source | Photoredox catalyst, light | Metal-free, environmentally friendly |
| Reductive Amination | 2,6-difluoroaniline, Acetone (B3395972) | Reducing agent (e.g., NaBH(OAc)₃) | Well-established, versatile |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights into its structure-reactivity relationships, which are currently not well understood.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. Such studies can elucidate the influence of the fluorine atoms and the isopropyl group on the electron distribution within the molecule, which in turn affects its reactivity and potential interactions with biological targets. DFT studies have been successfully applied to understand the structural changes and vibrational frequencies of aniline (B41778) and its derivatives, providing a solid foundation for similar investigations on N-alkyldifluoroanilines.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another area of significant potential. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. By developing QSAR models for a series of N-substituted 2,6-difluoroanilines, it would be possible to predict the biological activity of novel derivatives and to design compounds with optimized properties. Such studies have been successfully applied to other classes of fluorinated compounds, demonstrating the predictive power of this approach.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules. This can be particularly valuable in the context of drug design, where understanding the binding mode of a ligand to its receptor is crucial.
The table below outlines key computational methods and their potential applications for studying this compound.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, spectroscopic properties | Understanding of reactivity, stability, and spectral characteristics |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Design of new derivatives with enhanced properties |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with biological targets | Elucidation of binding modes and mechanisms of action |
Integration into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, there are significant opportunities to integrate its synthesis and application into more sustainable frameworks.
As mentioned in the context of novel synthetic pathways, the use of catalytic N-alkylation methods with alcohols as alkylating agents represents a significant step towards greener synthesis. These "borrowing hydrogen" strategies avoid the use of toxic and wasteful alkyl halides and generate water as the only byproduct. nih.gov The development of highly efficient and recyclable catalysts for this transformation is a key research goal. Recent advancements include the use of well-defined, air-stable palladium(II) complexes and reusable nickel-ruthenium catalysts for the N-monoalkylation of amines with alcohols. acs.orgrsc.org
Biocatalysis offers another powerful approach for the sustainable synthesis of amines. The use of enzymes, such as reductive aminases, can enable highly selective N-alkylation reactions under mild conditions. nih.gov Reductive aminases have been successfully employed in one-pot systems combined with alcohol oxidases or carboxylic acid reductases to achieve N-alkylation. nih.gov Exploring the potential of engineered enzymes for the specific synthesis of this compound from 2,6-difluoroaniline and acetone or isopropanol is a promising area for future research.
Furthermore, the development of synthetic routes that utilize renewable feedstocks and minimize energy consumption will be crucial. This could involve exploring flow chemistry processes, which can offer improved efficiency, safety, and scalability compared to traditional batch processes.
The table below highlights key aspects of integrating this compound into sustainable chemical processes.
| Sustainability Aspect | Approach | Potential Benefits |
| Green Synthesis | Catalytic N-alkylation with alcohols, Biocatalysis | High atom economy, reduced waste, mild reaction conditions |
| Renewable Feedstocks | Use of bio-derived alcohols (e.g., isopropanol from biomass) | Reduced reliance on fossil fuels |
| Process Intensification | Flow chemistry | Improved efficiency, safety, and scalability |
Q & A
Q. What are the recommended methods for synthesizing 2,6-difluoro-N-(propan-2-yl)aniline, and how can reaction byproducts be minimized?
Synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. Fluorination at the 2,6-positions requires careful control of reaction conditions (e.g., temperature, catalyst selection) to avoid over-fluorination. For example, using anhydrous KF or CsF as fluorine sources in polar aprotic solvents (DMF, DMSO) under inert atmospheres can improve regioselectivity . Byproduct analysis via HPLC or GC-MS is critical; optimizing stoichiometry and reaction time reduces impurities like unreacted aniline or di-fluorinated isomers .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation in solvents like dichloromethane/hexane can be analyzed using SHELXL for refinement . Complementary techniques include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
As a substituted aniline, it may exhibit toxicity and reactivity. Key precautions include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Storage in airtight containers under nitrogen to prevent oxidation.
- Emergency protocols for spills (neutralization with dilute acetic acid) and first aid (eye irrigation with saline) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Fluorine's electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation. Solvation models (COSMO-RS) assess solubility in solvents like DMSO, aiding reaction design . Molecular docking studies (AutoDock Vina) evaluate potential bioactivity, though experimental validation via enzyme assays is required .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility)?
Discrepancies may arise from purity differences or measurement techniques. To reconcile
- Purification : Recrystallization or column chromatography ensures ≥95% purity (verified via HPLC).
- Standardized Testing : Use DSC for melting point analysis under controlled heating rates.
- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., 2,6-diethylaniline) to identify trends .
Q. How does steric hindrance from the isopropyl group influence substitution reactions at the aromatic ring?
The bulky isopropyl group at the N-position creates steric constraints, directing electrophilic substitution to the para position (if available) or limiting reactivity. Kinetic studies using competitive reactions (e.g., nitration) paired with Hammett plots quantify substituent effects. X-ray crystallography can reveal torsional angles between the isopropyl group and aromatic ring, impacting accessibility .
Q. What advanced analytical techniques characterize degradation pathways under environmental conditions?
- LC-QTOF-MS : Identifies photodegradation products (e.g., quinone imines) in UV-exposed samples.
- ESR Spectroscopy : Detects radical intermediates during oxidative degradation.
- Soil Column Studies : Model environmental fate using -labeled compound to track adsorption/leaching in different soil layers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
